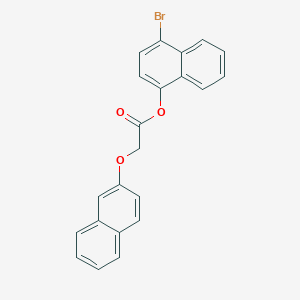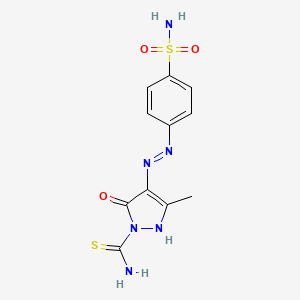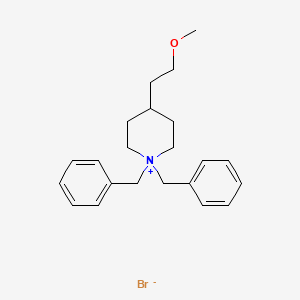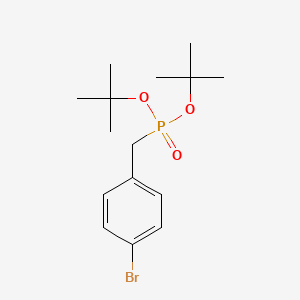
4-Bromonaphthalen-1-yl (naphthalen-2-yloxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromonaphthalen-1-yl (naphthalen-2-yloxy)acetate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the 4-position of the naphthalene ring and an ester linkage between the naphthalen-1-yl and naphthalen-2-yloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromonaphthalen-1-yl (naphthalen-2-yloxy)acetate typically involves the esterification of 4-bromonaphthalen-1-ol with naphthalen-2-yloxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Bromonaphthalen-1-yl (naphthalen-2-yloxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The naphthalene rings can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester linkage can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted naphthalene derivatives.
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
科学的研究の応用
4-Bromonaphthalen-1-yl (naphthalen-2-yloxy)acetate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic electronic materials and polymers.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored as a potential lead compound for the development of new pharmaceuticals.
作用機序
The mechanism of action of 4-Bromonaphthalen-1-yl (naphthalen-2-yloxy)acetate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. The exact pathways and molecular targets involved can vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
4-Bromonaphthalen-1-yl acetate: Lacks the naphthalen-2-yloxy group, making it less versatile in certain synthetic applications.
Naphthalen-2-yloxyacetic acid: Lacks the bromine atom, which limits its reactivity in substitution reactions.
4-Bromonaphthalen-1-yl (phenoxy)acetate: Contains a phenoxy group instead of a naphthalen-2-yloxy group, which may alter its electronic properties and reactivity.
Uniqueness
4-Bromonaphthalen-1-yl (naphthalen-2-yloxy)acetate is unique due to the presence of both a bromine atom and a naphthalen-2-yloxy group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
特性
分子式 |
C22H15BrO3 |
|---|---|
分子量 |
407.3 g/mol |
IUPAC名 |
(4-bromonaphthalen-1-yl) 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C22H15BrO3/c23-20-11-12-21(19-8-4-3-7-18(19)20)26-22(24)14-25-17-10-9-15-5-1-2-6-16(15)13-17/h1-13H,14H2 |
InChIキー |
PSAZYFKLLGZJRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC=C(C4=CC=CC=C43)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-methylphenyl)amino]-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12452606.png)


![(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol](/img/structure/B12452623.png)
![1-Ethyl-N-[2-(pyridin-2-YL)ethyl]piperidin-4-amine; tris(maleic acid)](/img/structure/B12452627.png)


![4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol](/img/structure/B12452642.png)

![2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12452648.png)
![3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452655.png)
![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12452664.png)

![1-[4-Amino-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B12452672.png)
